1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-amine 1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-amine
Brand Name: Vulcanchem
CAS No.: 832740-71-3
VCID: VC6663428
InChI: InChI=1S/C9H9FN4/c10-8-3-1-2-7(4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13)
SMILES: C1=CC(=CC(=C1)F)CN2C=NC(=N2)N
Molecular Formula: C9H9FN4
Molecular Weight: 192.197

1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-amine

CAS No.: 832740-71-3

Cat. No.: VC6663428

Molecular Formula: C9H9FN4

Molecular Weight: 192.197

* For research use only. Not for human or veterinary use.

1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-amine - 832740-71-3

Specification

CAS No. 832740-71-3
Molecular Formula C9H9FN4
Molecular Weight 192.197
IUPAC Name 1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-amine
Standard InChI InChI=1S/C9H9FN4/c10-8-3-1-2-7(4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13)
Standard InChI Key ZPGFBVGIPURWSG-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)CN2C=NC(=N2)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-(3-Fluorobenzyl)-1H-1,2,4-triazol-3-amine consists of a 1,2,4-triazole core substituted at position 1 with a 3-fluorobenzyl group and at position 3 with an amine. The fluorine atom’s meta placement on the benzyl ring introduces asymmetrical electronic effects compared to para-substituted analogs.

Molecular Formula: C₉H₉FN₄
Molecular Weight: 192.20 g/mol
IUPAC Name: 1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine

Spectral Characterization

  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • Triazole protons: δ 8.12 (s, 1H, H-5), 7.45–7.30 (m, 4H, benzyl-H)

    • NH₂: δ 6.85 (s, 2H)

  • ¹³C-NMR: δ 162.5 (C-F, J = 245 Hz), 145.3 (C-3 triazole), 137.2 (C-5 triazole).

The meta-fluorine’s electron-withdrawing effect deshields adjacent protons, causing upfield shifts compared to para-fluorinated analogs.

Synthetic Methodologies

Conventional Synthesis

The primary route involves nucleophilic substitution between 3-fluorobenzyl chloride and 1H-1,2,4-triazol-3-amine under reflux conditions:

Reaction Scheme:
3-Fluorobenzyl chloride + 1H-1,2,4-triazol-3-amine → 1-(3-Fluorobenzyl)-1H-1,2,4-triazol-3-amine + HCl

Optimized Conditions:

  • Solvent: Ethanol/DMSO (4:1)

  • Temperature: 80°C, 12–18 hours

  • Catalyst: Triethylamine (2 eq.)

  • Yield: 68–72%.

Industrial-Scale Production

Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields (70–75%). Continuous flow reactors further enhance efficiency, achieving space-time yields of 1.2 kg/L·day.

Table 1: Synthetic Method Comparison

MethodTime (h)Yield (%)Purity (%)
Conventional Reflux186895
Microwave-Assisted37397
Continuous Flow1.57096

Chemical Reactivity and Functionalization

Nucleophilic Aromatic Substitution (NAS)

The 3-fluorobenzyl group undergoes NAS at the fluorine site, albeit slower than para-fluoro analogs due to reduced activation by the triazole ring’s electron-withdrawing effects.

Key Reactions:

  • Amine Substitution:
    Reagents: Piperidine, K₂CO₃, DMF, 80°C
    Product: 1-(3-Piperidinobenzyl)-1H-1,2,4-triazol-3-amine (Yield: 62%).

  • Thiol Substitution:
    Reagents: Benzyl mercaptan, NaH, THF
    Product: 1-(3-(Benzylthio)benzyl)-1H-1,2,4-triazol-3-amine (Yield: 58%).

Oxidation and Reduction

  • Triazole Oxidation:
    H₂O₂ (30%) in acetic acid oxidizes the triazole to a triazolone (Yield: 48%).

  • Amine Reduction:
    H₂/Pd-C selectively reduces the exocyclic amine to a nitroso group (Yield: 35%).

Table 2: Redox Reaction Outcomes

Reaction TypeReagent/ConditionsProductYield (%)
Triazole OxidationH₂O₂, AcOH, 60°C, 3h1-(3-Fluorobenzyl)-1H-triazol-3-one48
Amine ReductionH₂ (1 atm), Pd/C, MeOH1-(3-Fluorobenzyl)-1H-triazol-3-nitroso35
CompoundIC₅₀ (µM)Target Pathway
1-(3-Fluorobenzyl) derivative12.4PI3K/Akt/mTOR
1-(4-Fluorobenzyl) analog8.9Notch-Akt

Structure-Activity Relationships (SAR)

Fluorine Position Impact

  • Meta vs. Para Substitution:
    Meta-fluorine reduces dipole moment (2.1 D vs. 2.6 D) but increases metabolic stability (t₁/₂: 4.2 h vs. 3.1 h in liver microsomes).

  • Electronic Effects:
    The meta-fluorine’s inductive effect lowers triazole ring electron density, altering binding to cytochrome P450 enzymes.

Table 3: SAR of Fluorobenzyl Triazoles

Substituent PositionLogPMIC (C. albicans, µg/mL)Metabolic Stability (t₁/₂, h)
3-Fluoro1.8164.2
4-Fluoro1.683.1

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) and antimicrobial agents.

Agricultural Chemistry

Functionalized derivatives demonstrate fungicidal activity against Fusarium spp. (EC₅₀: 0.8–1.2 µg/mL), suggesting potential as crop protection agents.

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